7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These compounds are known for their purine analog properties and have attracted significant interest in pharmaceutical research due to their potential biological and medicinal applications[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... One common method includes the reaction of phenylhydrazine with ethyl cyanoacetate in the presence of a strong acid catalyst[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... This involves the use of large-scale reactors and controlled environments to maintain consistent quality[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antioxidant and antibacterial properties. It has shown promising results in scavenging free radicals and inhibiting the growth of certain bacteria.
Medicine: The compound has been investigated for its antitrypanosomal activity, making it a candidate for the development of new antiparasitic drugs[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its ability to interfere with purine biochemical reactions is of particular interest in the treatment of parasitic infections[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways in biological systems[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... It is believed to inhibit specific enzymes involved in purine metabolism, leading to the disruption of cellular processes in pathogens and cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antibacterial activity against Escherichia coli and Salmonella enterica.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits excellent antibacterial activity against gram-positive Bacillus subtilis and gram-negative E. coli.
Uniqueness: 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique phenyl group, which enhances its biological activity and makes it a valuable candidate for further research and development.
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Properties
IUPAC Name |
7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-7-10-8-15-17-12(18)6-11(16-13(10)17)9-4-2-1-3-5-9/h1-6,8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMRURAEWFSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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